molecular formula C13H13F6N B11761673 3-(3,5-Bis(trifluoromethyl)phenyl)piperidine

3-(3,5-Bis(trifluoromethyl)phenyl)piperidine

Cat. No.: B11761673
M. Wt: 297.24 g/mol
InChI Key: GSZOGLXISPWVQW-UHFFFAOYSA-N
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Description

3-(3,5-Bis(trifluoromethyl)phenyl)piperidine is a chemical compound characterized by the presence of a piperidine ring substituted with a 3,5-bis(trifluoromethyl)phenyl group. This compound is notable for its unique structural features, which include the trifluoromethyl groups that impart distinct chemical properties. These properties make it a valuable compound in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Bis(trifluoromethyl)phenyl)piperidine typically involves the reaction of 3,5-bis(trifluoromethyl)benzyl chloride with piperidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Bis(trifluoromethyl)phenyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3,5-Bis(trifluoromethyl)phenyl)piperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3,5-Bis(trifluoromethyl)phenyl)piperidine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Bis(trifluoromethyl)benzyl chloride
  • 3,5-Bis(trifluoromethyl)phenylpiperazine
  • 3,5-Bis(trifluoromethyl)phenylthiourea

Uniqueness

3-(3,5-Bis(trifluoromethyl)phenyl)piperidine is unique due to the presence of both the piperidine ring and the 3,5-bis(trifluoromethyl)phenyl group. This combination imparts distinct chemical and physical properties, making it more versatile and effective in various applications compared to its analogs .

Properties

Molecular Formula

C13H13F6N

Molecular Weight

297.24 g/mol

IUPAC Name

3-[3,5-bis(trifluoromethyl)phenyl]piperidine

InChI

InChI=1S/C13H13F6N/c14-12(15,16)10-4-9(8-2-1-3-20-7-8)5-11(6-10)13(17,18)19/h4-6,8,20H,1-3,7H2

InChI Key

GSZOGLXISPWVQW-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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